2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid
Overview
Description
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)benzene as the starting material.
Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with an appropriate alkylating agent to introduce the methyl group.
Oxidation: The resulting compound is then oxidized to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethoxy)aniline
Methyl 2-(trifluoromethoxy)benzoate
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl
Uniqueness: 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(2,9(15)16)7-3-5-8(6-4-7)17-11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPARMLTSFOAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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